molecular formula C14H11N3O4S2 B4969601 N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4969601
M. Wt: 349.4 g/mol
InChI Key: BBKYXCMDBLAKOP-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that features a furan ring, a benzothiazole ring, and a nitro group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-13(15-7-10-2-1-5-21-10)8-22-14-16-11-4-3-9(17(19)20)6-12(11)23-14/h1-6H,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYXCMDBLAKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 6-nitro-1,3-benzothiazole intermediate: This involves nitration of benzothiazole under controlled conditions.

    Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the 6-nitro-1,3-benzothiazole intermediate using a suitable coupling reagent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring or sulfanyl group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in biological assays to study these effects.

Medicine

Potential medicinal applications include the development of new drugs targeting specific biological pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in disease processes.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity being studied. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox reactions, while the benzothiazole ring could facilitate binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(furan-2-ylmethyl)-2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in “N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide” may confer unique redox properties and biological activities compared to its analogs. This could make it particularly useful in applications requiring specific redox behavior or interactions with nitro-sensitive biological targets.

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